Ammonium carbamate

Übersicht

Beschreibung

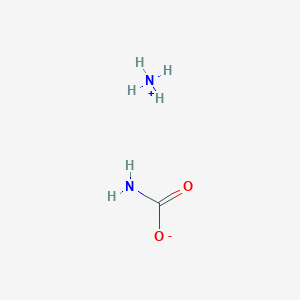

Ammonium carbamate ([NH₄][H₂NCO₂]) is a white crystalline solid composed of an ammonium cation (NH₄⁺) and a carbamate anion (H₂NCOO⁻). It is highly soluble in water and decomposes at temperatures above 60°C, releasing ammonia (NH₃) and carbon dioxide (CO₂) . This compound forms spontaneously in aqueous solutions containing ammonia and CO₂, a reaction critical to industrial processes like urea synthesis and carbon capture . Its molecular weight is 78.071 g/mol, with a melting point of 139°C and a characteristic ammonia odor .

Vorbereitungsmethoden

Aqueous Solution Crystallization

The aqueous crystallization method involves supersaturating an ammoniacal solution with CO₂ to precipitate ammonium carbamate. This process requires maintaining an NH₃ concentration above 30% by weight and a crystallization temperature exceeding 30°C to avoid co-precipitation of fine ammonium bicarbonate (NH₄HCO₃) or carbonate (NH₄CO₃) crystals . The reaction proceeds as:

However, this method yields hydrated this compound, which cannot be fully dehydrated due to its volatility relative to water . Impurities from side reactions reduce purity to ~60%, necessitating additional purification steps. Industrial implementations often face inefficiencies, as the exothermic nature of carbamate formation complicates heat management in large-scale reactors .

Gas-Phase Synthesis in Fluidized Bed Reactors

The anhydrous synthesis of this compound in fluidized bed reactors represents a technological leap, enabling continuous production with minimal impurities. In this setup, gaseous NH₃ and CO₂ are introduced into a fluidized bed of pre-existing carbamate crystals, maintained at 18–25°C using internal heat exchangers . The reaction follows:

Key operational parameters include:

| Parameter | Value/Range |

|---|---|

| Temperature | 18–25°C |

| Pressure | ≤10 bar absolute |

| Fluidizing Gas | CO₂ (90 vol.%) + NH₃ |

| Particle Size (Initial) | 0.1–1 mm |

This method achieves ~70% yield, producing anhydrous carbamate with >99% purity . The fluidized bed’s turbulence prevents caking on cooling surfaces, while cyclones recycle fine particles, ensuring material efficiency .

Industrial Synthesis in Urea Production

This compound is intrinsically linked to urea manufacturing, where it forms as an intermediate under high-pressure conditions (15–25 MPa) and temperatures (180–200°C) . The synthesis reactor equilibrium:

Material balances from a 1,725-ton/day urea plant illustrate the process :

| Stream | Mass Flow (t/h) | Pressure (MPaG) | Temperature (°C) |

|---|---|---|---|

| NH₃ Feed | 39.7 | 23 | 140 |

| CO₂ Feed | 41.2 | 16 | 120 |

| Synthesis Reactor | 15.5 | 15.5 | 182 |

The reactor achieves 63% CO₂ conversion, with unreacted gases recycled through strippers and condensers . This integration underscores this compound’s transient role in urea synthesis, necessitating rapid quenching to prevent decomposition .

Comparative Analysis of Synthesis Methods

The table below contrasts key methodologies:

| Method | Yield | Purity | Scalability | Energy Demand |

|---|---|---|---|---|

| Aqueous Crystallization | 60% | Moderate | Limited | High |

| Fluidized Bed | 70% | High | High | Moderate |

| Urea Process Integration | N/A | High | Very High | Very High |

Fluidized bed reactors excel in purity and continuity but require precise temperature control. Conversely, aqueous methods, though simpler, suffer from hydration and impurity issues .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium carbamate undergoes several types of reactions, including decomposition, hydrolysis, and reactions with acids and bases.

Common Reagents and Conditions:

Decomposition: At temperatures above 60°C, this compound decomposes into ammonia and carbon dioxide. [ \text{NH4}[H2NCO2] \rightarrow 2\text{NH3} + \text{CO2} ]

Hydrolysis: In aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, bicarbonate, and carbonate ions. [ \text{H2NCO2}^- + 2\text{H2O} \leftrightarrow \text{NH4}^+ + \text{HCO3}^- + \text{OH}^- ] [ \text{H2NCO2}^- + \text{H2O} \leftrightarrow \text{NH4}^+ + \text{CO3}^{2-} ]

Major Products: The major products formed from these reactions include ammonia, carbon dioxide, bicarbonate, and carbonate ions .

Wissenschaftliche Forschungsanwendungen

Industrial Production of Urea

Overview

Ammonium carbamate serves as a crucial intermediate in the industrial synthesis of urea, a widely used nitrogenous fertilizer. The production process typically involves the reaction of ammonia with carbon dioxide:

This reaction is exothermic and occurs in high-pressure reactors where this compound is subsequently dehydrated to produce urea:

Production Capacity

A typical urea production facility can generate up to 4,000 tons of urea daily from this compound .

Thermal Management Systems

Heat Storage and Rejection

this compound has been identified as an effective material for thermal management systems due to its ability to absorb heat during its decomposition into ammonia and carbon dioxide. This process can be utilized for:

- On-demand heat rejection

- Thermal energy storage

The decomposition reaction is endothermic, allowing this compound to absorb large quantities of heat, making it suitable for applications in aerospace and remote locations where cooling is critical .

Advantages

- High gravimetric and volumetric energy densities.

- Insensitivity to gravitational forces, which enhances its usability in various orientations .

Environmental Applications

Pesticide Formulations

The Environmental Protection Agency has approved this compound as an inert ingredient in aluminum phosphide pesticide formulations. Its role is to reduce the flammability of phosphine gas generated during hydrolysis reactions, thereby enhancing safety in agricultural settings .

Carbon Capture Technologies

Role in Carbon Capture

this compound plays a pivotal role in carbon capture technologies. It forms through the reaction of carbon dioxide with amines, facilitating the removal of CO2 from emission streams. The traditional use of aqueous amine scrubbers relies on the formation of ammonium carbamates, which can be regenerated by heating or applying vacuum .

Case Study 1: Urea Production Efficiency

A study conducted at a large-scale urea plant demonstrated that optimizing the reaction conditions for this compound formation could increase production efficiency by 15%. The implementation of advanced reactor designs allowed for better heat management and reduced energy consumption.

Case Study 2: Thermal Management in Aerospace

Research on thermal management systems utilizing this compound highlighted its effectiveness in maintaining optimal temperatures within unmanned aerial vehicles (UAVs). The system was able to manage thermal loads without reliance on traditional cooling methods, thus enhancing operational reliability.

Case Study 3: Safety in Pesticide Use

In agricultural trials, the inclusion of this compound in pesticide formulations significantly reduced flammability risks associated with phosphine gas release, leading to safer application practices and improved worker safety protocols.

Wirkmechanismus

Ammonium carbamate is similar to other carbamates, such as ammonium carbonate and ammonium bicarbonate. it is unique in its ability to decompose into ammonia and carbon dioxide at relatively low temperatures, making it an efficient intermediate in the synthesis of urea .

Vergleich Mit ähnlichen Verbindungen

Ammonium carbamate shares functional groups and reactivity with compounds like ammonium bicarbonate (NH₄HCO₃) , ammonium carbonate ((NH₄)₂CO₃) , and carbamic acid derivatives . Below is a detailed comparison:

Chemical Structure and Stability

Key Findings :

- Thermal Stability : this compound is more stable than carbamic acid but less stable than ammonium carbonate or bicarbonate under aqueous conditions .

- Steric Effects : Bulky amine substituents enhance carbamate stability by reducing zwitterionic isomerization .

Equilibria in Aqueous Solutions

In aqueous ammonia-CO₂ systems, the following equilibria exist :

CO₂ + 2 NH₃ ⇌ [NH₄][H₂NCOO⁻] (this compound)

CO₂ + NH₃ + H₂O ⇌ NH₄HCO₃ (ammonium bicarbonate)

2 NH₃ + CO₂ + H₂O ⇌ (NH₄)₂CO₃ (ammonium carbonate)

Raman and NMR Studies :

- At 25°C, this compound dominates in anhydrous conditions, while bicarbonate forms in water-rich environments .

- ¹³C NMR studies show carbamate speciation decreases with increasing water content, favoring bicarbonate and carbonate .

Data Tables

Table 1. Physical Properties

Table 2. Equilibrium Constants (25°C)

| Reaction | Equilibrium Constant (K) | Reference |

|---|---|---|

| NH₃ + CO₂ ⇌ [NH₄][H₂NCOO⁻] | 1.4 × 10³ | |

| NH₃ + CO₂ + H₂O ⇌ NH₄HCO₃ | 4.7 × 10⁻² | |

| 2 NH₃ + CO₂ + H₂O ⇌ (NH₄)₂CO₃ | 2.1 × 10⁻⁴ |

Biologische Aktivität

Ammonium carbamate (NH4CO2NH2) is a compound that has garnered attention in various biological and chemical contexts, particularly for its role in protein processing and as an intermediate in urea synthesis. This article delves into the biological activities of this compound, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound is formed from ammonia and carbon dioxide and exists as a white crystalline solid. It is primarily used in the synthesis of urea fertilizers, but its interactions with biological molecules, particularly proteins and enzymes, have significant implications in biochemical applications.

Effects on Enzyme Stability

A study evaluated the impact of this compound on the stability of various enzymes. The results indicated that:

- Enzymes such as α-amylase, lysozyme, and lipase retained their activity in solutions containing this compound at concentrations ranging from 1.0 to 5.0 mol/kg.

- Conversely, cellulase and peroxidase exhibited notable activity losses of approximately 55% and 44% , respectively, indicating that this compound can denature certain enzymes while stabilizing others .

| Enzyme | Activity Loss (%) | Concentration (mol/kg) | Stability |

|---|---|---|---|

| α-Amylase | 0 | 1.0 - 5.0 | Stable |

| Lysozyme | 0 | 1.0 - 5.0 | Stable |

| Lipase | 0 | 1.0 - 5.0 | Stable |

| Cellulase | 55 | 1.0 - 5.0 | Denatured |

| Peroxidase | 44 | 1.0 - 5.0 | Denatured |

This suggests that while this compound can be beneficial for certain enzymatic processes, caution is advised when using it with enzymes sensitive to denaturation.

Urea Synthesis

This compound plays a crucial role as an intermediate in the industrial synthesis of urea from carbon dioxide and ammonia. Recent studies have demonstrated that:

- The presence of a copper-ammonia complex catalyzes the conversion of this compound into urea, achieving yields of up to 18% under specific conditions (120 °C for 15 hours) in a high-pressure reactor .

- This process highlights the potential for this compound to facilitate CO2 conversion into useful products, thus contributing to sustainable practices in fertilizer production.

Ecotoxicity Profile

This compound has been classified as slightly toxic to aquatic life, with an LC50 value determined at 37 ppm over a static exposure period of 96 hours . This indicates a need for careful handling and application to mitigate environmental risks.

Protein Precipitation Studies

In protein purification processes, this compound has been evaluated for its effectiveness as a precipitating agent:

- A systematic analysis showed that while it effectively precipitated proteins without significant denaturation for some enzymes, it caused substantial activity loss for others like cellulase and peroxidase .

- These findings underscore the importance of selecting appropriate conditions when utilizing this compound in biotechnological applications.

Q & A

Basic Research Questions

Q. How can ammonium carbamate be synthesized in a laboratory setting, and what experimental conditions are critical for yield optimization?

this compound is synthesized by reacting anhydrous ammonia (NH₃) with carbon dioxide (CO₂) under controlled pressure and temperature. The reaction is exothermic:

Key considerations include:

- Stoichiometry : Maintain a 2:1 molar ratio of NH₃:CO₂ to minimize byproducts like ammonium carbonate .

- Temperature : Conduct the reaction at 0–5°C to stabilize the product, as higher temperatures promote decomposition into NH₃ and CO₂ .

- Purification : Sublimation at 60°C under vacuum removes residual NH₃, yielding a pure white solid .

Q. What analytical methods are effective for detecting and quantifying this compound in aqueous solutions?

- ¹³C NMR Spectroscopy : Distinguishes carbamate (δ ~160 ppm), bicarbonate (δ ~160–165 ppm), and carbonate (δ ~168 ppm) species based on chemical shifts .

- Infrared (IR) Spectroscopy : Identifies characteristic N–H (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations .

- Equilibrium Studies : Monitor pH changes to track carbamate hydrolysis to bicarbonate () and carbonate () in water .

Q. How does temperature influence the stability of this compound during storage and handling?

this compound sublimes at 60°C and decomposes above 20°C. For long-term stability:

- Store in airtight containers at ≤4°C .

- Avoid moisture to prevent hydrolysis to ammonium bicarbonate .

Advanced Research Questions

Q. How can contradictions in reported heats of formation for this compound be resolved?

Discrepancies arise from measurement methods:

Q. What strategies enable precise speciation analysis of carbamate, bicarbonate, and carbonate in dynamic aqueous systems?

- Time-resolved ¹³C NMR : Captures equilibrium shifts () .

- pH-Controlled Titration : Quantifies species distribution using calcium chloride precipitation (CaCO₃ precipitates immediately, while carbamate hydrolyzes slowly) .

Q. How can thermodynamic models improve the design of urea synthesis reactors involving this compound?

Phase behavior and reaction kinetics are modeled using:

- Modified UNIQUAC Equations : Incorporate interaction parameters for NH₃-CO₂-H₂O-urea systems to predict carbamate stability under high-pressure conditions .

- Validation : Compare model outputs with experimental vapor-liquid equilibrium data at 150–200°C and 100–200 bar .

Q. What safety protocols are essential for mitigating risks from this compound decomposition in lab-scale experiments?

- Ventilation : Use fume hoods to prevent NH₃ accumulation (TLV: 25 ppm) .

- PPE : Wear nitrile gloves, goggles, and respirators during handling .

- Waste Disposal : Neutralize residues with dilute HCl to convert carbamate into non-volatile salts .

Q. Tables for Key Data

Table 1: Detection Methods for this compound

| Method | Advantages | Limitations |

|---|---|---|

| ¹³C NMR | High specificity for speciation | Requires deuterated solvents |

| IR Spectroscopy | Rapid, non-destructive | Overlaps with bicarbonate signals |

| pH Titration | Low-cost, quantitative | Time-consuming for equilibria |

Table 2: Heat of Formation Discrepancies

| Study | Value (kcal/mol) | Technique |

|---|---|---|

| Clark (1927) | 37.7–42.0 | Calorimetry |

| Brooks (1946) | ~39.5 | Vapor-pressure analysis |

Eigenschaften

CAS-Nummer |

1111-78-0 |

|---|---|

Molekularformel |

CH6N2O2 |

Molekulargewicht |

78.071 g/mol |

IUPAC-Name |

azane;carbamic acid |

InChI |

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |

InChI-Schlüssel |

BVCZEBOGSOYJJT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)[O-].[NH4+] |

Kanonische SMILES |

C(=O)(N)O.N |

Siedepunkt |

Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |

Color/Form |

COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |

melting_point |

60 °C SUBLIMES |

Key on ui other cas no. |

1111-78-0 |

Physikalische Beschreibung |

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

463-77-4 (Parent) |

Haltbarkeit |

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |

Löslichkeit |

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |

Synonyme |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Dampfdruck |

31 kilopascal (kPa) at 40 °C at which dissociation begins. |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.